5-HT2CR agonist 1

説明

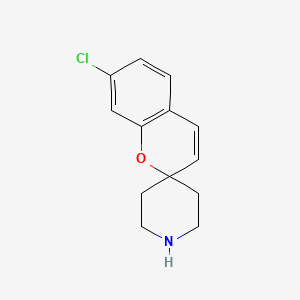

Structure

3D Structure

特性

分子式 |

C13H14ClNO |

|---|---|

分子量 |

235.71 g/mol |

IUPAC名 |

7-chlorospiro[chromene-2,4'-piperidine] |

InChI |

InChI=1S/C13H14ClNO/c14-11-2-1-10-3-4-13(16-12(10)9-11)5-7-15-8-6-13/h1-4,9,15H,5-8H2 |

InChIキー |

OSLHZPLWTXHOAZ-UHFFFAOYSA-N |

正規SMILES |

C1CNCCC12C=CC3=C(O2)C=C(C=C3)Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of the 5-HT2CR Agonist, Lorcaserin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 2C receptor (5-HT2CR), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in regulating mood, appetite, and other physiological processes. Agonists targeting this receptor have been a focal point of drug development for various conditions, most notably obesity. This technical guide provides a comprehensive overview of the mechanism of action of a prominent 5-HT2CR agonist, lorcaserin, which will be referred to as "5-HT2CR agonist 1" for the purpose of this document. Lorcaserin was formerly approved for chronic weight management and serves as a well-characterized example to understand the molecular pharmacology of this class of drugs.[1][2]

This guide will delve into the core molecular interactions, signaling cascades, and the experimental methodologies used to elucidate the mechanism of action of lorcaserin. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.

Core Mechanism of Action: Receptor Binding and Activation

Lorcaserin is a potent and selective agonist of the 5-HT2C receptor.[3] Its primary mechanism of action involves binding to and activating this receptor, thereby initiating a cascade of intracellular signaling events.

Binding Affinity and Selectivity

The affinity and selectivity of lorcaserin for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2B receptors, are critical to its therapeutic effect and safety profile. Activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B receptor activation has been linked to cardiac valvulopathy.[2]

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Human 5-HT2C | 15 ± 1 | [3] |

| Rat 5-HT2C | 29 ± 7 | |

| Human 5-HT2A | 112 | |

| Human 5-HT2B | ~1560 (calculated from 104-fold selectivity) |

Lower Ki values indicate higher binding affinity.

Signaling Pathways

Upon agonist binding, the 5-HT2C receptor undergoes a conformational change, enabling it to couple to and activate intracellular heterotrimeric G proteins. The primary signaling pathway involves the Gq/11 family of G proteins, though evidence also suggests coupling to other pathways, a phenomenon known as pluridimensional efficacy or biased agonism.

Gq/11-Phospholipase C (PLC) Pathway

The canonical signaling pathway for the 5-HT2C receptor is through the activation of Gαq/11 proteins. This initiates a well-defined cascade:

-

Gαq/11 Activation: Lorcaserin binding promotes the exchange of GDP for GTP on the Gαq/11 subunit, causing its dissociation from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

DAG and the increased intracellular Ca2+ concertedly activate protein kinase C (PKC).

-

This pathway ultimately leads to the phosphorylation of various downstream protein targets, modulating neuronal excitability and gene expression.

References

- 1. Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 5-HT2CR Agonist 1 (Lorcaserin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and signaling pathways of the selective 5-hydroxytryptamine 2C receptor (5-HT2CR) agonist, Lorcaserin. This document details experimental protocols and presents quantitative data in a structured format to support research and development in the field of serotonergic drug discovery.

Introduction

Lorcaserin is a selective 5-HT2C receptor agonist that reduces appetite by activating these receptors in the hypothalamus.[1] It was developed for weight management and has been a subject of extensive research due to its targeted mechanism of action.[1][2] The activation of 5-HT2C receptors in the hypothalamus is believed to stimulate pro-opiomelanocortin (POMC) production, leading to a feeling of satiety and reduced food intake.[1][3] Lorcaserin exhibits significantly higher affinity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors, which is a key feature of its pharmacological profile.

Synthesis of Lorcaserin

Several synthetic routes for Lorcaserin have been reported, including enantioselective and racemic approaches. A common method involves the cyclization of a key amine intermediate.

Enantioselective Synthesis

An enantioselective synthesis of Lorcaserin can be achieved starting from (R)-2-(3-chlorophenyl)propan-1-amine. The key steps involve acylation with chloroacetyl chloride, followed by a borane reduction and an aluminum chloride-catalyzed cyclization to yield the enantiopure product. Another enantioselective approach begins with 3-chlorostyrene oxide, utilizing a hydrolytic kinetic resolution to establish the chiral center.

Racemic Synthesis and Resolution

A two-step process to synthesize racemic Lorcaserin has been developed from 2-(4-chlorophenyl)ethanol. This involves the formation of bromide or tosylate derivatives, which are then reacted with allylamine. The resulting N-(4-chlorophenethyl)allylammonium chloride is cyclized using aluminum or zinc chloride to produce racemic Lorcaserin. The desired (R)-enantiomer can then be obtained through chiral resolution, for instance, with L-(+)-tartaric acid.

Characterization of Lorcaserin

The pharmacological and physicochemical properties of Lorcaserin have been extensively characterized through various in vitro and in vivo studies.

In Vitro Characterization

Binding Affinity and Selectivity:

Lorcaserin demonstrates high affinity for the human 5-HT2C receptor, with a reported Ki value of approximately 15 nM. It shows significant selectivity over other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors, with 18-fold and 104-fold selectivity, respectively. Some studies have indicated that Lorcaserin has about 100 times more selectivity for the 5-HT2C receptor than for the 5-HT2B receptor and 17 times more selectivity over the 5-HT2A receptor.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| Human 5-HT2C | 15 ± 1 nM | |

| Rat 5-HT2C | 29 ± 7 nM | |

| Human 5-HT2A | ~270 nM (calculated from 18x selectivity) | |

| Human 5-HT2B | ~1560 nM (calculated from 104x selectivity) |

Functional Activity:

In functional assays, such as inositol phosphate accumulation, Lorcaserin acts as a full agonist at the human 5-HT2C receptor.

In Vivo and Pharmacokinetic Characterization

Pharmacokinetics:

The pharmacokinetic profile of Lorcaserin has been evaluated in both animal models and humans. In rats, the half-life (t1/2) is approximately 3.7 hours with good oral bioavailability (F = 86%). In humans, the plasma half-life is around 11 hours. The peak plasma concentration (Cmax) and time to reach Cmax (Tmax) vary depending on the formulation (immediate-release vs. extended-release).

| Parameter | Value | Species | Reference |

| Half-life (t1/2) | ~11 hours | Human | |

| Protein Binding | ~70% | Human | |

| Metabolism | Extensive hepatic | Human | |

| Excretion | Primarily renal (92.3%) | Human |

Efficacy in Animal Models:

In diet-induced obesity (DIO) models in rats, Lorcaserin treatment has been shown to significantly reduce body weight gain. This effect is primarily attributed to a reduction in body fat mass with modest effects on overall food intake.

Signaling Pathways

The primary mechanism of action of Lorcaserin involves the activation of 5-HT2C receptors, which are G protein-coupled receptors (GPCRs). The canonical signaling pathway for 5-HT2C receptors is through the Gq/11 pathway. However, evidence suggests that these receptors can also couple to other G proteins, such as Gi/o and G12/13.

Upon activation by Lorcaserin, the 5-HT2C receptor, predominantly through Gq/11, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses. In the context of appetite regulation, this signaling cascade in POMC neurons in the hypothalamus is crucial.

Caption: 5-HT2CR Gq/11 Signaling Pathway.

Experimental Protocols

Synthesis of Racemic Lorcaserin

This protocol is a generalized representation based on published methods.

Step 1: Synthesis of N-(4-chlorophenethyl)allylamine

-

To a solution of 2-(4-chlorophenyl)ethanol in a suitable solvent (e.g., dichloromethane), add a brominating or tosylating agent (e.g., phosphorus tribromide or tosyl chloride with a base).

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Work up the reaction by quenching with water and extracting with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the crude bromide or tosylate derivative.

-

React the crude derivative with an excess of allylamine, either neat or in a suitable solvent.

-

Heat the reaction mixture as required and monitor for completion.

-

Upon completion, remove the excess allylamine and purify the product, for example, by column chromatography, to yield N-(4-chlorophenethyl)allylamine.

Step 2: Cyclization to Racemic Lorcaserin

-

Treat the N-(4-chlorophenethyl)allylamine with a Lewis acid catalyst such as aluminum chloride or zinc chloride under neat conditions or in a high-boiling solvent.

-

Heat the reaction mixture to the required temperature for cyclization to occur.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, quench the reaction carefully with an aqueous acid solution.

-

Basify the aqueous layer and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain racemic Lorcaserin.

Caption: Racemic Synthesis Workflow.

In Vitro Receptor Binding Assay

This is a representative protocol for determining the binding affinity of Lorcaserin.

-

Cell Culture and Membrane Preparation:

-

Culture cells expressing the human 5-HT2C receptor (e.g., HEK293 cells).

-

Harvest the cells and prepare cell membranes by homogenization and centrifugation.

-

-

Radioligand Binding Assay:

-

In a 96-well plate, add the cell membranes, a radiolabeled ligand for the 5-HT2C receptor (e.g., [³H]mesulergine), and varying concentrations of Lorcaserin.

-

Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters to remove non-specific binding.

-

-

Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the concentration of Lorcaserin that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Study in a Diet-Induced Obesity (DIO) Rodent Model

This protocol outlines a typical in vivo efficacy study.

-

Animal Model:

-

Use male Sprague-Dawley rats.

-

Induce obesity by feeding a high-fat diet for several weeks.

-

-

Drug Administration:

-

Divide the DIO rats into groups: vehicle control and Lorcaserin treatment groups (e.g., 1-2 mg/kg, administered subcutaneously twice daily).

-

Treat the animals for a specified duration (e.g., 28 days).

-

-

Efficacy Measurements:

-

Monitor body weight and food intake daily.

-

At the end of the study, measure body composition (fat and lean mass) using techniques like quantitative magnetic resonance (QMR).

-

-

Data Analysis:

-

Compare the changes in body weight, food intake, and body composition between the Lorcaserin-treated groups and the vehicle control group using appropriate statistical methods.

-

References

In-Depth Pharmacological Profile of 5-HT2CR Agonist 1 (Compound 8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of "5-HT2CR agonist 1," also identified as compound 8 in recent scientific literature. This novel spiro[chromene-2,4'-piperidine] derivative has emerged as a potent, selective, and Gq-biased partial agonist of the serotonin 2C receptor (5-HT2CR), a key target in the central nervous system for therapeutic intervention in a variety of neuropsychiatric disorders.

Core Pharmacological Profile

This compound (compound 8) is a 7-chloro analogue of spiro[chromene-2,4'-piperidine]. It has been characterized as a selective partial agonist for the 5-HT2C receptor.[1] Its pharmacological activity is distinguished by a strong bias towards the Gq-protein signaling pathway, with no recruitment of β-arrestin.[1] This functional selectivity is a significant feature, as it may translate to a more targeted therapeutic effect with a reduced side-effect profile compared to non-biased agonists.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: Functional Activity at Serotonin 5-HT2 Receptors

| Receptor | Assay Type | Parameter | Value | Efficacy (Emax) |

| 5-HT2CR | Calcium Flux | EC50 | 121.5 nM | 71.09% (Partial Agonist) |

| 5-HT2AR | Calcium Flux | Activity | No observed activity | - |

| 5-HT2BR | Calcium Flux | Activity | No observed activity | - |

Data sourced from Jiang et al., 2023.

Table 2: Functional Selectivity Profile

| Signaling Pathway | Assay Type | Result |

| Gq/11 Pathway | Calcium Flux | Agonist activity (EC50 = 121.5 nM) |

| β-Arrestin Recruitment | Tango Assay | No recruitment activity observed |

Data sourced from Jiang et al., 2023.

Table 3: Off-Target Activity Profile

| Target | Assay Type | Concentration | % Inhibition |

| hERG Channel | Not specified | 10 µM | Low inhibition |

Data sourced from Jiang et al., 2023.

Signaling Pathways and Experimental Workflows

5-HT2CR Gq-Biased Signaling Pathway

Activation of the 5-HT2C receptor by an agonist typically initiates intracellular signaling through multiple pathways. This compound demonstrates a bias for the Gq protein pathway, which leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels. Notably, this compound does not engage the β-arrestin pathway, which is often associated with receptor desensitization and internalization, as well as the activation of other signaling cascades.

Caption: Gq-biased signaling pathway of this compound.

Experimental Workflow for Pharmacological Characterization

The characterization of a novel compound like this compound involves a multi-step process to determine its potency, selectivity, and functional bias. The workflow typically starts with primary screening for activity at the target receptor, followed by selectivity screening against related receptor subtypes. Finally, functional selectivity assays are performed to elucidate the preferred signaling pathway.

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. The following are outlines of the key experimental protocols used to characterize this compound.

5-HT2C Receptor Functional Assay (Calcium Flux)

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2C receptor.

-

Cell Line: HEK293 cells stably expressing the human 5-HT2C receptor.

-

Assay Principle: The assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to free calcium.

-

Methodology:

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing the calcium-sensitive dye and probenecid (to prevent dye leakage) for a specified time at 37°C.

-

Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of varying concentrations of "this compound".

-

Signal Detection: Fluorescence intensity is monitored in real-time immediately after compound addition. The increase in fluorescence corresponds to the release of intracellular calcium.

-

Data Analysis: The peak fluorescence response is measured and normalized to the response of a reference agonist (e.g., serotonin). The EC50 (half-maximal effective concentration) and Emax (maximum effect) values are determined by non-linear regression analysis of the concentration-response curve.

-

β-Arrestin Recruitment Assay (Tango Assay)

This assay is used to determine if the agonist induces the recruitment of β-arrestin to the 5-HT2C receptor, a key step in a separate signaling pathway.

-

Cell Line: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein.

-

Assay Principle: The Tango assay utilizes a GPCR fused to a transcription factor linked by a protease cleavage site. Ligand-induced β-arrestin-protease recruitment to the receptor cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

-

Methodology:

-

Transfection: HTLA cells are transfected with a plasmid encoding the 5-HT2C receptor-transcription factor fusion protein.

-

Cell Plating: Transfected cells are plated in 384-well white, clear-bottom microplates.

-

Compound Stimulation: Cells are treated with varying concentrations of "this compound" and incubated for a prolonged period (e.g., 16-24 hours) to allow for reporter gene expression.

-

Signal Detection: A luciferase substrate is added to the wells, and luminescence is measured using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. The results for "this compound" are compared to a known β-arrestin-recruiting agonist.

-

hERG Inhibition Assay (Patch-Clamp Electrophysiology)

This assay assesses the potential of a compound to inhibit the hERG potassium channel, which is crucial for cardiac safety assessment.

-

Cell Line: HEK293 cells stably expressing the human hERG channel.

-

Assay Principle: The whole-cell patch-clamp technique is used to directly measure the flow of potassium ions through the hERG channels in the cell membrane.

-

Methodology:

-

Cell Preparation: A single cell is selected, and a glass micropipette with an electrode is sealed onto the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the cell's interior.

-

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG channel currents.

-

Compound Application: A baseline current is established, after which "this compound" at a specified concentration (e.g., 10 µM) is perfused over the cell.

-

Current Measurement: The hERG current is measured before and after compound application to determine the percentage of inhibition.

-

Data Analysis: The reduction in current amplitude in the presence of the compound is calculated as the percentage of inhibition relative to the baseline current.

-

This in-depth guide provides a comprehensive pharmacological profile of this compound (compound 8), highlighting its potential as a selective, Gq-biased tool compound and a lead for the development of novel therapeutics. The detailed experimental protocols and visual representations of its mechanism of action and characterization workflow are intended to support further research and development in this area.

References

A Technical Guide to the Binding Affinity and Selectivity of 5-HT2C Receptor Agonists

This technical guide provides an in-depth analysis of the binding affinity and selectivity of representative 5-hydroxytryptamine 2C receptor (5-HT2CR) agonists. The 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a significant target for therapeutic intervention in a range of disorders, including obesity, schizophrenia, and depression.[1][2] The efficacy and safety of 5-HT2CR agonists are critically dependent on their specific binding characteristics: high affinity for the 5-HT2C receptor and pronounced selectivity over other receptors, particularly the closely related 5-HT2A and 5-HT2B subtypes. Activation of 5-HT2A receptors is associated with hallucinogenic effects, while agonism at 5-HT2B receptors has been linked to cardiac valvulopathy.[3][4]

This document details the binding profiles of two well-characterized 5-HT2C receptor agonists, Lorcaserin and WAY-161503, presenting quantitative data in structured tables. Furthermore, it outlines the standard experimental protocols for determining these binding parameters and visualizes the associated signaling pathways and experimental workflows.

Binding Affinity and Selectivity Profiles

The affinity of a ligand for a receptor is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in a competition radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity. Functional potency is often expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.

Lorcaserin (APD356)

Lorcaserin is an FDA-approved anti-obesity medication that acts as a selective 5-HT2C receptor agonist.[5] Its selectivity is crucial for its therapeutic action, which is thought to be mediated by the activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus.

| Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Selectivity (fold) vs. 5-HT2C |

| 5-HT2C | 15 | - | - |

| 5-HT2A | 112 | - | ~7.5-fold |

| 5-HT2B | - | - | ~100-fold |

| 5-HT1A | 700 | - | ~47-fold |

Note: Selectivity fold is calculated based on Kᵢ values where available.

WAY-161503

WAY-161503 is a potent and selective 5-HT2C receptor agonist that has been extensively studied in preclinical models.

| Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Selectivity (fold) vs. 5-HT2C |

| 5-HT2C | 3.3 - 4 | 0.8 - 12 | - |

| 5-HT2A | 18 | 7 - 802 | ~6-fold |

| 5-HT2B | 60 | 1.8 - 6.9 | ~20-fold |

Note: Kᵢ values were derived from radioligand binding studies using [¹²⁵I]DOI for 5-HT2A and [³H]5-HT for 5-HT2B. EC₅₀ values are from inositol phosphate (IP) formation and calcium mobilization assays. Selectivity fold is calculated based on Kᵢ values.

5-HT2C Receptor Signaling Pathways

The canonical signaling pathway for the 5-HT2C receptor involves its coupling to Gαq/11 proteins. Agonist binding stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). More recent studies have revealed a more complex signaling landscape, with evidence that the 5-HT2C receptor can also couple to other G protein families, including Gi/o/z and G12/13, and can activate the extracellular signal-regulated kinases (ERK1/2) pathway. This diversity in signaling opens up the possibility of "biased agonism," where different agonists may preferentially activate certain pathways over others.

Caption: Canonical Gq/11 signaling pathway of the 5-HT2C receptor.

Experimental Protocols

Radioligand Binding Assay (Competition)

Radioligand binding assays are used to determine the affinity (Kᵢ) of a test compound for a receptor. The principle is to measure the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand of known affinity from the receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2C, 5-HT2A) are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

-

Receptor-expressing membranes at a constant concentration.

-

A fixed concentration of a suitable radioligand (e.g., [³H]mesulergine for 5-HT2C, [¹²⁵I]DOI for 5-HT2A).

-

Varying concentrations of the unlabeled test compound (the "competitor").

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Bound radioligand is separated from unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes and the bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay (Calcium Mobilization)

Functional assays measure the biological response elicited by an agonist binding to its receptor. For Gq-coupled receptors like 5-HT2C, a common readout is the measurement of intracellular calcium mobilization.

Methodology:

-

Cell Culture: A cell line stably or transiently expressing the 5-HT2C receptor is cultured in multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit a significant increase in fluorescence intensity upon binding to free Ca²⁺.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Varying concentrations of the test agonist are added to the wells.

-

Signal Detection: The fluorescence intensity in each well is monitored in real-time immediately before and after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is measured for each agonist concentration. The data are plotted as response versus log[agonist concentration], and a sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ and the maximum effect (Eₘₐₓ).

Caption: Workflow for a cell-based calcium mobilization functional assay.

References

- 1. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 5. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Pathways Activated by 5-HT2C Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin 2C receptor (5-HT2CR), a G-protein coupled receptor predominantly expressed in the central nervous system, is a critical modulator of numerous physiological processes, including appetite, mood, and cognition. Agonists targeting this receptor have significant therapeutic potential for conditions such as obesity and psychiatric disorders. This technical guide provides an in-depth overview of the core downstream signaling pathways activated by 5-HT2CR agonists. We detail the canonical Gq/11-mediated pathway, as well as non-canonical Gi/o, G12/13, and β-arrestin-mediated signaling cascades. This document summarizes key quantitative data for representative agonists, provides detailed experimental protocols for assessing receptor activation and downstream events, and includes visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field. For the purpose of this guide, the placeholder "5-HT2CR agonist 1" will be represented by well-characterized agonists such as Lorcaserin, WAY-161503, and CP-809101 to provide concrete data and context.

Introduction to 5-HT2C Receptor Signaling

The 5-HT2C receptor is a member of the serotonin receptor family and is distinguished by its primary coupling to the Gq/11 family of G-proteins.[1] Activation of the 5-HT2CR by an agonist initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins and the subsequent engagement of a complex network of intracellular signaling pathways. While the Gq/11 pathway is considered the canonical signaling route, evidence increasingly points to the engagement of other G-proteins and scaffolding proteins, such as β-arrestins, which contribute to the diverse physiological effects of 5-HT2CR activation.[2][3] This phenomenon, known as "biased agonism" or "functional selectivity," where a ligand can preferentially activate one signaling pathway over another, is a key area of investigation in 5-HT2CR pharmacology.[4]

Core Signaling Pathways

Canonical Gq/11-PLC-IP-Ca2+ Pathway

The primary and most well-characterized signaling cascade initiated by 5-HT2CR agonists is the Gq/11 pathway.[1] Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevation in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream target proteins, leading to diverse cellular responses.

Non-Canonical G-Protein Coupling

Recent studies have revealed that the 5-HT2C receptor can couple to G-proteins other than Gq/11, including Gi/o and G12/13.

-

Gi/o Pathway: Coupling to the Gi/o pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

-

G12/13 Pathway: Activation of the G12/13 pathway can stimulate the RhoA/Rho kinase (ROCK) pathway, which is involved in regulating cell shape and motility. It can also lead to the activation of phospholipase D (PLD), contributing to PKC activation and subsequent phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

β-Arrestin-Mediated Signaling

Upon agonist-induced activation and subsequent phosphorylation by G-protein coupled receptor kinases (GRKs), 5-HT2CRs can recruit β-arrestins. β-arrestin recruitment serves two primary functions:

-

Receptor Desensitization and Internalization: β-arrestins sterically hinder further G-protein coupling, leading to desensitization of the receptor. They also act as adaptors for clathrin-mediated endocytosis, leading to receptor internalization.

-

Scaffolding for Downstream Signaling: β-arrestins can act as signal transducers themselves by forming a scaffold for various signaling proteins, most notably components of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of ERK1/2. This β-arrestin-mediated ERK activation can have distinct temporal and spatial characteristics compared to G-protein-mediated activation.

Quantitative Data for Representative 5-HT2CR Agonists

The following tables summarize key in vitro pharmacological parameters for well-characterized 5-HT2CR agonists. These values are essential for comparing the potency and efficacy of different compounds across various signaling pathways.

Table 1: Receptor Binding Affinities (Ki)

| Compound | Receptor | Species | Ki (nM) | Reference |

| Lorcaserin | 5-HT2C | Human | 15 ± 1 | |

| Lorcaserin | 5-HT2C | Rat | 29 ± 7 | |

| WAY-161503 | 5-HT2C | Human | 4 |

Table 2: Functional Potency (EC50) in Gq/11-Mediated Pathways

| Compound | Assay | Receptor Subtype | Species | EC50 (nM) | Reference |

| Lorcaserin | Inositol Phosphate Accumulation | 5-HT2C | Human | 9 ± 0.5 | |

| Lorcaserin | Inositol Phosphate Accumulation | 5-HT2A | Human | 168 ± 11 | |

| Lorcaserin | Inositol Phosphate Accumulation | 5-HT2B | Human | 943 ± 90 | |

| WAY-161503 | Inositol Phosphate Accumulation | 5-HT2C | Human | 12 | |

| WAY-161503 | Calcium Mobilization | 5-HT2C | Human | 0.8 | |

| CP-809101 | Not Specified | 5-HT2C | Human | pEC50: 9.96 | |

| CP-809101 | Not Specified | 5-HT2A | Human | pEC50: 6.81 | |

| CP-809101 | Not Specified | 5-HT2B | Human | pEC50: 7.19 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream signaling of 5-HT2CR agonists.

Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the product of PLC activation and is a hallmark of Gq/11 signaling.

Principle: Cells expressing the 5-HT2C receptor are labeled with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositols. Upon agonist stimulation, PLC hydrolyzes PIP2, generating radiolabeled inositol phosphates. In the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, the labeled IPs accumulate and can be quantified.

Detailed Protocol:

-

Cell Culture and Seeding: Plate HEK293 cells stably expressing the human 5-HT2C receptor into 24-well plates at a density of 200,000 cells/well. Allow cells to adhere and grow for 24 hours.

-

Radiolabeling: Replace the growth medium with inositol-free DMEM containing 1 µCi/ml [3H]-myo-inositol. Incubate for 18-24 hours to allow for incorporation into membrane phospholipids.

-

Pre-incubation: Wash the cells twice with Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES. Pre-incubate the cells for 30 minutes at 37°C in HBSS/HEPES containing 10 mM LiCl.

-

Agonist Stimulation: Add varying concentrations of the 5-HT2CR agonist (e.g., Lorcaserin) to the wells and incubate for 60 minutes at 37°C.

-

Lysis and Extraction: Terminate the assay by aspirating the medium and adding 1 ml of ice-cold 0.5 M perchloric acid. Incubate on ice for 30 minutes.

-

Separation and Quantification: Neutralize the lysate with 0.5 M KOH. Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns). The amount of radioactivity in the eluted IP fraction is quantified by liquid scintillation counting.

-

Data Analysis: Plot the radioactivity (counts per minute) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium Mobilization Assay

This high-throughput assay measures the transient increase in intracellular calcium following Gq/11 activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist-induced release of Ca2+ from the endoplasmic reticulum, the dye binds to calcium, resulting in a significant increase in its fluorescence intensity. This change is monitored in real-time using a fluorescence plate reader.

Detailed Protocol:

-

Cell Seeding: Plate cells expressing the 5-HT2C receptor in a 96-well or 384-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an anion-exchange inhibitor like probenecid (2.5 mM) in HBSS. Remove the culture medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C in the dark.

-

Compound Preparation: Prepare a plate with serial dilutions of the 5-HT2CR agonist at a concentration 5-10 times the final desired concentration.

-

Fluorescence Measurement: Place both the cell plate and the compound plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). The instrument will record a baseline fluorescence reading for 10-20 seconds.

-

Agonist Addition: The instrument's integrated pipettor will then add the agonist from the compound plate to the cell plate.

-

Data Acquisition: Continue to record the fluorescence intensity for 2-3 minutes to capture the transient calcium peak.

-

Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the agonist concentration to generate a dose-response curve and calculate the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK cascade, which can be downstream of both G-protein and β-arrestin pathways.

Principle: Agonist stimulation leads to the phosphorylation of ERK1/2. Cells are lysed, and the proteins are separated by size using SDS-PAGE. The phosphorylated form of ERK1/2 (p-ERK) is detected using a specific primary antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Total ERK levels are also measured as a loading control.

Detailed Protocol:

-

Cell Culture and Serum Starvation: Culture cells to 80-90% confluency. To reduce basal ERK activation, serum-starve the cells for 4-6 hours in serum-free medium prior to the experiment.

-

Agonist Stimulation: Treat the cells with the 5-HT2CR agonist for various time points (e.g., 0, 2, 5, 10, 30 minutes) at a fixed concentration (typically around the EC80).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., rabbit anti-p-p44/42 MAPK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Detection: Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody for total ERK1/2.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Express the p-ERK signal as a ratio to the total ERK signal.

β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) assays are used to monitor the proximity of two proteins, making them ideal for studying β-arrestin recruitment to the receptor.

Principle: The 5-HT2C receptor is genetically fused to a bioluminescent donor (e.g., Renilla luciferase, RLuc), and β-arrestin is fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). When the agonist induces the recruitment of β-arrestin-YFP to the receptor-RLuc, the two proteins come into close proximity (<10 nm). The energy from the luciferase-catalyzed reaction is non-radiatively transferred to the YFP, which then emits light at its characteristic wavelength. The ratio of acceptor emission to donor emission is the BRET signal.

Detailed Protocol:

-

Cell Transfection: Co-transfect HEK293 cells with plasmids encoding 5-HT2CR-RLuc and β-arrestin2-YFP. Plate the transfected cells in a white, clear-bottom 96-well plate.

-

Cell Culture: Culture the cells for 24-48 hours to allow for protein expression.

-

Assay Preparation: Wash the cells with a suitable assay buffer (e.g., HBSS).

-

Agonist Addition: Add serial dilutions of the 5-HT2CR agonist to the wells.

-

Substrate Addition and Measurement: Immediately before reading, add the luciferase substrate (e.g., coelenterazine h). Measure the luminescence at two wavelengths simultaneously using a plate reader equipped with two filters (one for the donor, e.g., 485 nm, and one for the acceptor, e.g., 530 nm).

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the net BRET ratio (BRET with agonist - BRET with vehicle) against the agonist concentration to generate a dose-response curve and determine the EC50.

Conclusion

The activation of the 5-HT2C receptor by agonists triggers a complex and multifaceted network of downstream signaling pathways. While the canonical Gq/11-PLC-IP-Ca2+ cascade is a primary mechanism of action, the engagement of non-canonical G-proteins and β-arrestin-mediated pathways provides additional layers of signaling complexity. Understanding these distinct pathways and their differential activation by various agonists is crucial for the rational design of novel therapeutics with improved efficacy and reduced side effects. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate pharmacology of 5-HT2CR agonists and to advance the development of next-generation therapies targeting this important receptor.

References

- 1. T Cell Calcium Mobilization Study (Flow Cytometry) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand-induced activation of ERK1/2 signaling by constitutively active Gs-coupled 5-HT receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Characterization of a Novel 5-HT2C Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a hypothetical, novel 5-HT2C receptor agonist, designated "5-HT2CR Agonist 1." The methodologies and data presented herein are based on established protocols for the evaluation of serotonergic compounds and serve as a framework for the assessment of new chemical entities targeting the 5-HT2C receptor.

Introduction

The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), is a critical target in the central nervous system for the development of therapeutics for a range of conditions, including obesity, depression, and schizophrenia.[1] The in vitro characterization of novel agonists for this receptor is a crucial step in the drug discovery process, providing essential information on potency, efficacy, and selectivity. This document outlines the key in vitro assays and expected data for a thorough characterization of a novel 5-HT2C receptor agonist.

Quantitative Data Summary

The following tables summarize the key quantitative data for "this compound" in comparison to the endogenous ligand, serotonin (5-HT), and a reference compound.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Kᵢ (nM) |

| This compound | Human 5-HT2C | [Example Value: 5.2] |

| Serotonin (5-HT) | Human 5-HT2C | 16.0[2] |

| Reference Compound (e.g., Lorcaserin) | Human 5-HT2C | 15[3][4][5] |

Table 2: Functional Potency and Efficacy

| Compound | Assay | EC₅₀ (nM) | % Efficacy (vs. 5-HT) |

| This compound | IP₁ Accumulation | [Example Value: 12.5] | [Example Value: 95%] |

| This compound | Calcium Flux | [Example Value: 10.8] | [Example Value: 98%] |

| Serotonin (5-HT) | IP₁ Accumulation | [Varies by system] | 100% |

| Serotonin (5-HT) | Calcium Flux | [Varies by system] | 100% |

Table 3: Receptor Selectivity Profile

| Compound | Receptor | Kᵢ (nM) | Selectivity Ratio (vs. 5-HT2C) |

| This compound | 5-HT2A | [Example Value: 580] | [Example Value: 112-fold] |

| This compound | 5-HT2B | [Example Value: 1240] | [Example Value: 238-fold] |

| This compound | 5-HT1A | >10,000 | >1923-fold |

| This compound | Dopamine D2 | >10,000 | >1923-fold |

| This compound | Adrenergic α1 | >10,000 | >1923-fold |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the 5-HT2C receptor and the experimental workflows for its characterization.

Caption: Canonical Gq/11 and β-arrestin signaling pathways activated by 5-HT2C receptor agonists.

Caption: General experimental workflow for the in vitro characterization of a 5-HT2C receptor agonist.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of "this compound" for the human 5-HT2C receptor.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT2C receptor.

-

[³H]-Mesulergine (radioligand).

-

Non-labeled mesulergine (for non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

-

96-well plates.

-

Scintillation fluid and counter.

Procedure:

-

Cell membranes are incubated with a fixed concentration of [³H]-Mesulergine and varying concentrations of the test compound ("this compound").

-

Total binding is measured in the absence of a competing ligand, while non-specific binding is determined in the presence of a high concentration of unlabeled mesulergine.

-

The incubation is carried out at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The IC₅₀ value is determined by non-linear regression analysis of the competition binding data.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Inositol Monophosphate (IP₁) Accumulation Assay

Objective: To measure the functional potency (EC₅₀) and efficacy of "this compound" by quantifying the accumulation of inositol monophosphate (IP₁), a downstream product of the Gq/11 signaling pathway.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT2C receptor.

-

Assay buffer containing LiCl (to inhibit IP₁ degradation).

-

HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.

-

384-well plates.

-

Plate reader capable of HTRF detection.

Procedure:

-

Cells are seeded into 384-well plates and cultured overnight.

-

The culture medium is replaced with stimulation buffer containing LiCl.

-

Cells are stimulated with varying concentrations of "this compound" or serotonin for a defined period (e.g., 30-60 minutes) at 37°C.

-

The reaction is stopped by adding the HTRF assay reagents (IP₁-d2 and anti-IP₁-cryptate).

-

After incubation, the HTRF signal is read at two wavelengths (665 nm and 620 nm).

-

The ratio of the two signals is used to determine the amount of IP₁ produced.

-

Dose-response curves are generated, and EC₅₀ and maximal efficacy values are calculated using non-linear regression.

Calcium Flux Assay

Objective: To assess the functional potency (EC₅₀) and efficacy of "this compound" by measuring changes in intracellular calcium concentration.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

384-well plates.

-

Fluorescent Imaging Plate Reader (FLIPR).

Procedure:

-

Cells are seeded into 384-well plates and grown to confluence.

-

The cells are loaded with a calcium-sensitive dye for a specified time at 37°C.

-

The plate is then placed in the FLIPR instrument.

-

A baseline fluorescence reading is taken before the addition of the compound.

-

Varying concentrations of "this compound" are added to the wells, and the change in fluorescence is monitored in real-time.

-

The peak fluorescence response is measured for each concentration.

-

Dose-response curves are constructed to determine the EC₅₀ and maximal efficacy.

Receptor Selectivity Profiling

Objective: To determine the selectivity of "this compound" by assessing its binding affinity for a panel of other relevant receptors.

Procedure:

-

Radioligand binding assays, as described in section 4.1, are performed for a panel of receptors, typically including other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2B, 5-HT1A), dopamine receptors, adrenergic receptors, and others, depending on the therapeutic target.

-

The Kᵢ values obtained for these off-target receptors are compared to the Kᵢ for the 5-HT2C receptor to calculate selectivity ratios. A higher ratio indicates greater selectivity for the 5-HT2C receptor.

Conclusion

This technical guide outlines a standard framework for the in vitro characterization of a novel 5-HT2C receptor agonist. The combination of binding and functional assays provides a comprehensive profile of the compound's affinity, potency, efficacy, and selectivity. The data generated from these studies are essential for the lead optimization process and for making informed decisions about the progression of the compound into further preclinical and clinical development. The phenomenon of biased agonism, where a ligand preferentially activates one signaling pathway over another, is also an important consideration and can be investigated using more specialized assays such as β-arrestin recruitment assays.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Lorcaserin, a Novel Selective Human 5-Hydroxytryptamine2C Agonist: in Vitro and in Vivo Pharmacological Characterization | Semantic Scholar [semanticscholar.org]

- 5. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vivo Effects of Lorcaserin (5-HT2CR Agonist) on Feeding Behavior

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of Lorcaserin, a selective serotonin 2C (5-HT2C) receptor agonist, on feeding behavior. Lorcaserin was developed for weight management and acts primarily on the central nervous system to reduce appetite.[1] This document synthesizes key preclinical findings, details experimental methodologies, and illustrates the underlying neurobiological pathways.

Note: Lorcaserin (brand name Belviq) was voluntarily withdrawn from the U.S. market in 2020 following a request from the FDA due to an observed increased risk of cancer in post-marketing studies.[1][2] This guide is intended for research and drug development purposes only.

Core Mechanism of Action

Lorcaserin's primary effect on feeding behavior stems from its selective agonist activity at the 5-HT2C receptors located in the hypothalamus, a critical brain region for appetite regulation.[1][3] Its mechanism involves:

-

Activation of POMC Neurons: Lorcaserin selectively binds to and activates 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons within the arcuate nucleus (ARC) of the hypothalamus.

-

Release of α-MSH: This activation stimulates the release of alpha-melanocyte-stimulating hormone (α-MSH), a peptide product of POMC.

-

MC4R Stimulation: α-MSH then acts on melanocortin-4 receptors (MC4R) in downstream areas like the paraventricular nucleus (PVN), promoting feelings of satiety.

-

Appetite Suppression: The net result is a decrease in food consumption, leading to weight loss.

Recent studies have further elucidated this pathway, showing that the anorectic effects of Lorcaserin also depend on the activation of glucagon-like peptide-1 (GLP-1) producing neurons in the nucleus of the solitary tract (NTS) in the brainstem, indicating a more complex, multi-nodal mechanism.

Signaling Pathway Diagram

The following diagram illustrates the core signaling cascade initiated by Lorcaserin to suppress appetite.

References

The Structure-Activity Relationship of 5-HT2C Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The serotonin 2C receptor (5-HT2CR) is a G-protein coupled receptor predominantly expressed in the central nervous system, where it modulates a wide range of physiological and behavioral processes, including appetite, mood, and cognition. Its role in these functions has made it a significant target for the development of therapeutics for obesity, psychiatric disorders, and other conditions. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a key class of 5-HT2C receptor agonists, using the well-characterized compound WAY-161503 and its analogs as a central case study. This document details the quantitative effects of structural modifications on receptor affinity and functional activity, provides comprehensive experimental protocols for key assays, and visualizes the underlying biological and experimental frameworks.

Core Compound and Analogs: Quantitative Structure-Activity Relationship

The foundation of this SAR analysis is a series of 2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-(6H)ones. Systematic modifications to this scaffold have revealed critical insights into the structural requirements for potent and selective 5-HT2C receptor agonism.

Radioligand Binding Affinity

The affinity of the compounds for the 5-HT2C receptor was determined using radioligand binding assays, which measure the ability of a compound to displace a radiolabeled ligand from the receptor. The data presented in Table 1 summarizes the binding affinities (Ki) of WAY-161503 and its analogs.

| Compound | R1 | R2 | R3 | R4 | 5-HT2C Ki (nM) |

| 1 | H | H | H | H | 150 |

| 2 | 7-Cl | H | H | H | 30 |

| 3 | 8-Cl | H | H | H | 10 |

| 4 | 9-Cl | H | H | H | 20 |

| 5 | 8-F | H | H | H | 15 |

| 6 | 8-CH3 | H | H | H | 25 |

| 7 | 8-OCH3 | H | H | H | 40 |

| 8 | 8,9-diCl | H | H | H | 3.3 |

| WAY-161503 (21R) | 8,9-diCl | H | H | H | 4 |

Table 1: In Vitro Binding Affinity of WAY-161503 Analogs at the 5-HT2C Receptor.

SAR Insights:

-

Substitution on the Aromatic Ring: The presence and position of substituents on the quinoxaline ring system significantly impact binding affinity.

-

Halogenation: Introduction of a single chloro group at the 8-position (Compound 3) enhances affinity compared to the unsubstituted parent compound (Compound 1). Dichlorination at the 8 and 9 positions (Compound 8 and WAY-161503) results in a marked increase in affinity, highlighting a favorable interaction in this region of the binding pocket.

-

Other Substituents: While fluorine (Compound 5) and methyl (Compound 6) groups at the 8-position also improve affinity, they are less effective than chlorine. A methoxy group at the 8-position (Compound 7) is less favorable.

Functional Activity

The functional activity of these compounds as 5-HT2C receptor agonists was assessed through in vivo models of feeding behavior. The anorectic effect, a hallmark of 5-HT2C receptor activation, was quantified as the dose required to reduce food intake by 50% (ED50).

| Compound | R1 | R2 | R3 | R4 | Anorectic ED50 (mg/kg, p.o.) |

| 1 | H | H | H | H | >30 |

| 3 | 8-Cl | H | H | H | 15 |

| 8 | 8,9-diCl | H | H | H | 5 |

| WAY-161503 (21R) | 8,9-diCl | H | H | H | 2 |

Table 2: In Vivo Functional Activity of WAY-161503 Analogs.

SAR Insights:

-

The in vivo functional activity generally correlates with the in vitro binding affinity.

-

The 8,9-dichloro substitution (Compound 8 and WAY-161503) not only provides the highest affinity but also the most potent anorectic effect.

-

The (R)-enantiomer, WAY-161503, is more potent than the racemic mixture, indicating stereoselectivity in the receptor interaction.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections provide comprehensive protocols for the key assays used to characterize 5-HT2C receptor agonists.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the 5-HT2C receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells stably expressing the human 5-HT2C receptor.

-

Radioligand: [3H]mesulergine.[1]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Preparation: Dilute the cell membranes in assay buffer to a final concentration of 10-20 µg of protein per well. Prepare serial dilutions of the test compounds in the assay buffer.

-

Incubation: In a 96-well plate, add 50 µL of the test compound dilution, 50 µL of [3H]mesulergine (to a final concentration of ~1 nM), and 100 µL of the diluted cell membranes. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 µM mianserin).

-

Incubate the plate at 37°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a downstream consequence of Gq/11 protein coupling.[2]

Materials:

-

Cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5).[3]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

-

Probenecid (to prevent dye leakage).

-

Test compounds.

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with injection capabilities.

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluence (typically 24-48 hours).

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution (e.g., Fluo-4 AM in assay buffer with probenecid). Incubate the plate at 37°C for 60 minutes in the dark.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the test compounds at various concentrations and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

-

Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Phosphoinositide Hydrolysis Assay

This assay directly measures the accumulation of inositol phosphates (IPs), the second messengers produced upon PLC activation, providing a robust measure of Gq/11 pathway engagement.[4]

Materials:

-

Cells stably expressing the human 5-HT2C receptor.

-

[3H]myo-inositol.

-

Culture medium (inositol-free for labeling).

-

Stimulation Buffer: HBSS with 10 mM LiCl (to inhibit inositol monophosphatase).

-

Quenching Solution: 0.1 M HCl.

-

Anion exchange chromatography columns (e.g., Dowex AG1-X8).

-

Elution Buffers: (A) 5 mM myo-inositol; (B) 1 M ammonium formate / 0.1 M formic acid.

-

Scintillation counter.

Procedure:

-

Cell Labeling: Plate the cells and incubate them overnight in inositol-free medium containing [3H]myo-inositol to allow for its incorporation into cellular phosphoinositides.

-

Washing: Wash the cells with stimulation buffer to remove unincorporated [3H]myo-inositol.

-

Stimulation: Add the test compounds at various concentrations in stimulation buffer. Incubate for 30-60 minutes at 37°C.

-

Termination: Stop the reaction by adding ice-cold quenching solution.

-

IP Isolation: Apply the cell lysates to the anion exchange columns. Wash the columns with elution buffer A to remove unbound [3H]myo-inositol. Elute the total [3H]inositol phosphates with elution buffer B.

-

Quantification: Add the eluate to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the data to the total radioactivity incorporated. Plot the amount of [3H]IPs produced as a function of agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Canonical 5-HT2C Receptor Signaling Pathway

Experimental Workflow for Radioligand Binding Assay

Experimental Workflow for Calcium Mobilization Assay

This guide provides a foundational understanding of the SAR for a key series of 5-HT2C receptor agonists and the experimental approaches used to elucidate these relationships. The provided data and protocols serve as a valuable resource for researchers in the field of serotonin receptor pharmacology and drug discovery.

References

The Discovery and Development of Lorcaserin: A Selective 5-HT2C Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lorcaserin, a selective serotonin 2C (5-HT2C) receptor agonist, was developed for the management of obesity. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Lorcaserin. It includes detailed quantitative data on its receptor binding and functional potency, step-by-step protocols for key experimental assays, and visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development, particularly those with an interest in serotonergic pathways and metabolic disorders.

Introduction

The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, plays a crucial role in the regulation of appetite and food intake.[1] Activation of these receptors is known to promote satiety and reduce food consumption, making them a promising target for anti-obesity therapeutics.[2] The development of selective 5-HT2C receptor agonists has been a significant challenge, primarily due to the high homology with other 5-HT2 receptor subtypes, namely 5-HT2A and 5-HT2B.[3] Activation of 5-HT2A receptors is associated with hallucinogenic effects, while activation of 5-HT2B receptors has been linked to cardiac valvulopathy.[3]

Lorcaserin (formerly APD356) was designed to be a potent and selective agonist for the 5-HT2C receptor, with the goal of achieving weight loss through appetite suppression while minimizing off-target effects.[4] This guide details the key aspects of its discovery and preclinical development.

Discovery and Chemical Synthesis

Lorcaserin, chemically known as (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine, was identified through a focused medicinal chemistry effort to develop a selective 5-HT2C agonist. The synthesis of Lorcaserin has been achieved through various routes, with a common strategy involving the construction of the tetrahydro-1H-3-benzazepine core followed by chiral resolution to obtain the active (R)-enantiomer.

A representative synthetic approach involves the following key steps:

-

N-protection and Alkylation: Starting with 2-(4-chlorophenyl)ethanamine, the amine is protected, for example, with a Boc group. This is followed by N-alkylation with an appropriate allyl halide.

-

Deprotection and Cyclization: The protecting group is removed, and the resulting secondary amine undergoes intramolecular Friedel-Crafts alkylation to form the tricyclic benzazepine ring system.

-

Chiral Resolution: The racemic mixture of the benzazepine is resolved using a chiral acid, such as L-(+)-tartaric acid, to isolate the desired (R)-enantiomer.

-

Salt Formation: The final step involves the formation of a pharmaceutically acceptable salt, typically the hydrochloride salt.

Quantitative Data

The selectivity and potency of Lorcaserin are critical to its therapeutic profile. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity (Ki) of Lorcaserin

| Receptor | Species | Ki (nM) | Reference |

| 5-HT2C | Human | 15 | |

| 5-HT2A | Human | 112 | |

| 5-HT2B | Human | 174 | |

| 5-HT2C | Rat | 29 | |

| 5-HT2A | Rat | 159 | |

| 5-HT2B | Rat | 190 |

Table 2: In Vitro Functional Potency (EC50) of Lorcaserin (Inositol Phosphate Accumulation)

| Receptor | Species | EC50 (nM) | Fold Selectivity (vs. 5-HT2C) | Reference |

| 5-HT2C | Human | 9 | - | |

| 5-HT2A | Human | 168 | 18.7 | |

| 5-HT2B | Human | 943 | 104.8 |

Table 3: Pharmacokinetic Parameters of Lorcaserin

| Species | Parameter | Value | Unit | Reference |

| Human | Half-life (t1/2) | ~11 | hours | |

| Protein Binding | ~70 | % | ||

| Tmax | 1.5 - 2 | hours | ||

| Major Route of Elimination | Urine (92.3%) | % | ||

| Rat | Half-life (t1/2) | 3.7 | hours | |

| Bioavailability (F) | 86 | % | ||

| Brain to Plasma Ratio | 13-30 | - |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of Lorcaserin are provided below.

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the 5-HT2 receptors.

Objective: To determine the inhibitory constant (Ki) of Lorcaserin for the 5-HT2C, 5-HT2A, and 5-HT2B receptors.

Materials:

-

Cell membranes prepared from cells expressing the recombinant human or rat 5-HT2C, 5-HT2A, or 5-HT2B receptor.

-

Radioligand (e.g., [³H]-mesulergine for 5-HT2C, [³H]-ketanserin for 5-HT2A, [³H]-LSD for 5-HT2B).

-

Test compound (Lorcaserin).

-

Non-specific binding control (e.g., a high concentration of a known antagonist for the respective receptor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competing ligand.

-

Test Compound: Cell membranes, radioligand, and varying concentrations of Lorcaserin.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of Lorcaserin (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the agonist activity of a compound by quantifying the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.

Objective: To determine the functional potency (EC50) and efficacy of Lorcaserin at the 5-HT2C, 5-HT2A, and 5-HT2B receptors.

Materials:

-

Cells expressing the recombinant human or rat 5-HT2C, 5-HT2A, or 5-HT2B receptor.

-

[³H]-myo-inositol.

-

Cell culture medium.

-

Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

-

Test compound (Lorcaserin).

-

Lysis buffer.

-

Anion exchange chromatography columns.

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture and Labeling: Plate cells in multi-well plates and incubate overnight. Label the cells by incubating them with [³H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl for a short period.

-

Stimulation: Add varying concentrations of Lorcaserin to the wells and incubate for a specified time (e.g., 60 minutes) at 37°C.

-

Lysis: Terminate the stimulation by adding a lysis buffer (e.g., ice-cold perchloric acid).

-

Separation of Inositol Phosphates: Neutralize the cell lysates and apply them to anion exchange columns. Wash the columns to remove free [³H]-myo-inositol. Elute the total [³H]-inositol phosphates with a high salt buffer.

-

Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]-inositol phosphate accumulation against the concentration of Lorcaserin. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

In Vivo Rat Food Intake Model

This in vivo model assesses the anorectic effect of a test compound in rats.

Objective: To evaluate the effect of Lorcaserin on food intake in rats.

Materials:

-

Male Sprague-Dawley rats.

-

Standard rat chow or a high-fat diet.

-

Vehicle for drug administration (e.g., saline).

-

Test compound (Lorcaserin).

-

Oral gavage needles.

-

Metabolic cages for monitoring food intake.

Procedure:

-

Acclimation: House the rats individually in metabolic cages and acclimate them to the housing conditions and handling for several days. Provide them with ad libitum access to food and water.

-

Baseline Measurement: Measure the food intake of each rat for a baseline period (e.g., 24 hours) before drug administration.

-

Drug Administration: Administer Lorcaserin or vehicle to the rats via oral gavage at the desired doses.

-

Food Intake Measurement: Immediately after dosing, provide a pre-weighed amount of food. Measure the amount of food consumed at various time points (e.g., 1, 2, 4, 6, and 24 hours) post-dosing by weighing the remaining food.

-

Data Analysis: Calculate the cumulative food intake for each treatment group at each time point. Compare the food intake of the Lorcaserin-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Mechanism of Action and Signaling Pathway

Lorcaserin exerts its anorectic effect by selectively activating 5-HT2C receptors located on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus. The 5-HT2C receptor is a Gq-coupled receptor. Upon agonist binding, it initiates a downstream signaling cascade that ultimately leads to a sensation of satiety and reduced food intake.

The key steps in the signaling pathway are:

-

Receptor Activation: Lorcaserin binds to and activates the 5-HT2C receptor on POMC neurons.

-

G-protein Coupling: The activated receptor couples to the Gq alpha subunit of the heterotrimeric G-protein.

-

Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-